N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-18-7-9-20(10-8-18)21(23-12-14-26-15-13-23)17-22-27(24,25)16-11-19-5-3-2-4-6-19/h2-10,21-22H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXPMHAIUMMZKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide involves several steps. One common synthetic route includes the reaction of 2-(p-tolyl)ethylamine with morpholine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with phenylethanesulfonyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific solvents to enhance yield and purity.
Chemical Reactions Analysis
N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the p-tolyl group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide typically involves the reaction of 2-(p-tolyl)ethylamine with morpholine, followed by a reaction with phenylethanesulfonyl chloride. The resulting compound features a morpholine ring, a p-tolyl group, and a phenylethanesulfonamide moiety, contributing to its unique biological properties. Its molecular formula is C₁₉H₂₅N₂O₃S, and it exhibits characteristics that make it suitable for various applications in research and industry.
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in organic synthesis.
Biology
The compound has shown significant potential in biological assays, particularly for enzyme inhibition and protein interactions. It has been identified as an inhibitor of histone deacetylases (HDACs), specifically HDAC6, which plays a crucial role in gene expression regulation.
Medicine
Research indicates that this compound may have therapeutic applications in treating certain cancers and inflammatory diseases. Its mechanism involves modulating biochemical pathways related to cell proliferation and inflammation.
Cancer Treatment
Preliminary studies suggest that this compound may induce cell cycle arrest and promote apoptosis in various cancer cell lines. For instance:
- Case Study 1: HDAC6 Inhibition - In vitro assays demonstrated that this compound effectively inhibited HDAC6 activity, correlating with increased acetylation of histone proteins.
- Case Study 2: Breast Cancer Cell Lines - Treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic cells, indicating its potential as an anti-cancer agent.
Inflammatory Diseases
The compound's ability to modulate inflammatory pathways suggests potential use in treating conditions characterized by excessive inflammation. Its selective inhibition of HDAC6 could lead to therapeutic strategies for managing diseases where inflammation is a key factor.
| Activity Type | Target Pathogen/Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Enzyme Inhibition | HDAC6 | < 1.0 | Dose-dependent inhibition observed |
| Cancer Cell Lines | Breast Cancer | < 1.5 | Induces apoptosis |
| Inflammatory Pathways | Various | N/A | Modulates cytokine production |
Mechanistic Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binds to active sites of HDACs |
| Apoptosis Induction | Alters gene expression related to survival factors |
| Anti-inflammatory | Reduces cytokine levels through HDAC inhibition |
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, including those involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Functional Group Analysis
Target Compound
- Sulfonamide core : Provides hydrogen-bonding sites and metabolic stability.
- Morpholino substituent: A six-membered ring containing oxygen and nitrogen, likely improving aqueous solubility.
- p-Tolyl group : A methyl-substituted aromatic ring, contributing to hydrophobic interactions.
Analog 1: 3-Chloro-N-phenyl-phthalimide ()
- Phthalimide core : Used in polymer synthesis (e.g., polyimides) due to thermal stability .
- Chlorine substituent : Increases electrophilicity, aiding in nucleophilic substitution reactions.
- Phenyl group : Similar to the target’s phenylethyl, but lacks the sulfonamide’s hydrogen-bonding capacity.
Key Difference: The phthalimide in is primarily a monomer for polymers, whereas sulfonamides like the target compound are more common in bioactive molecules.
Analog 2: (E)-N-(2-(tert-butylamino)-2-oxo-1–(4-sulphamoylphenyl) ethyl)-N-cyclopropyl-4-oxo-4-(p-tolyl)but-2-enamide ()
- Sulfonamide group : Shared with the target compound, suggesting comparable synthetic strategies (e.g., coupling reactions involving amines and sulfonyl chlorides).
- Cyclopropyl and tert-butyl groups: Introduce steric hindrance, unlike the morpholino ring’s solvation effects .
Structural Influences on Reactivity
- Morpholino vs. Tert-butyl (): Morpholino’s polarity may facilitate interactions with polar biological targets, whereas tert-butyl groups are often used to block metabolism.
- Sulfonamide vs. Phthalimide () : Sulfonamides are more versatile in drug design due to their tunable acidity (pKa ~10) compared to phthalimides’ inertness.
Biological Activity
N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide is a compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, a p-tolyl group, and a phenylethanesulfonamide moiety. Its IUPAC name is N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide, and its molecular formula is C₁₉H₂₅N₂O₃S. The structure contributes to its unique biological properties, particularly in enzyme inhibition.
This compound primarily acts as an enzyme inhibitor . It binds to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can modulate biochemical pathways involved in cell proliferation and inflammation, making it a candidate for therapeutic applications in cancer and inflammatory diseases .
Enzyme Inhibition
Research indicates that this compound has shown potential in inhibiting histone deacetylases (HDACs), particularly HDAC6. HDACs are crucial in regulating gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders. The selective inhibition of HDAC6 by this compound could lead to apoptosis in cancer cells by altering the expression of survival-associated factors .
Therapeutic Applications
- Cancer Treatment : Preliminary studies suggest that this compound may be effective against certain cancer types by inducing cell cycle arrest and promoting apoptosis in malignant cells.
- Inflammatory Diseases : The compound's ability to modulate inflammatory pathways suggests its potential use in treating conditions characterized by excessive inflammation.
Case Studies
Case Study 1: HDAC6 Inhibition
A study conducted on various sulfonamide derivatives demonstrated that this compound effectively inhibited HDAC6 activity. In vitro assays revealed a dose-dependent decrease in HDAC6 activity, correlating with increased acetylation of histone proteins, which is associated with enhanced gene expression related to apoptosis .
Case Study 2: Cancer Cell Lines
In another investigation involving breast cancer cell lines, treatment with this compound resulted in significant reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating the compound's potential as an anti-cancer agent .
Comparison with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide | Similar morpholine structure | Moderate HDAC inhibition |
| N-(2-morpholino-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide | Similar core structure | Lower anti-cancer efficacy |
| N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | Similar functional groups | Enhanced anti-inflammatory activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
